molecular formula C25H19ClN2O2S B11420668 3-(5-chloro-2-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(5-chloro-2-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11420668
M. Wt: 446.9 g/mol
InChI Key: SSVYBGIMYBXAJK-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core. This structure combines a benzene ring fused with a thiophene moiety, further integrated into a pyrimidine-dione scaffold. The substituents—5-chloro-2-methylphenyl at position 3 and 2-methylbenzyl at position 1—impart distinct electronic and steric properties, influencing its physicochemical and biological behavior.

Properties

Molecular Formula

C25H19ClN2O2S

Molecular Weight

446.9 g/mol

IUPAC Name

3-(5-chloro-2-methylphenyl)-1-[(2-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H19ClN2O2S/c1-15-7-3-4-8-17(15)14-27-22-19-9-5-6-10-21(19)31-23(22)24(29)28(25(27)30)20-13-18(26)12-11-16(20)2/h3-13H,14H2,1-2H3

InChI Key

SSVYBGIMYBXAJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the 5-chloro-2-methylphenyl and 2-methylbenzyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-(5-chloro-2-methylphenyl)-1-(2-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit cancer cell proliferation by interfering with various cellular pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory properties are attributed to its ability to modulate leukotriene synthesis, which is crucial in asthma and other inflammatory diseases .

Antimicrobial Activity

Compounds in this class have demonstrated broad-spectrum antimicrobial activity against various pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Activity

In a study published in Cancer Research, derivatives of benzothieno-pyrimidine were tested against multiple cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast and lung cancer cells at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Potential

A recent investigation into the anti-inflammatory effects of similar compounds revealed that they could reduce inflammation markers in animal models of arthritis. The study utilized both in vivo and in vitro approaches to validate the efficacy of the compound as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the molecular targets and pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-Dione Derivatives

Compound Name Core Structure Substituents (Positions) Key Properties/Activities Reference
Target Compound Benzothieno[3,2-d]pyrimidine 3-(5-Chloro-2-methylphenyl), 1-(2-methylbenzyl) Not explicitly reported (inferred) -
5-Methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine 6-(Oxadiazolyl), 3-phenyl Antimicrobial (broad-spectrum)
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine 6-(Thiazolyl), 3-phenyl Antimicrobial (Staphylococcus aureus)
3-Isopropyl-6-((1-(3-(trifluoromethyl)phenyl)ethyl)amino)pyrimidine-2,4-dione Pyrimidine 3-Isopropyl, 6-(trifluoromethylphenyl)amino Antiviral (HIV inhibition inferred)
3-(4-Methoxybenzyl)pyrimidine-2,4-dione Pyrimidine 3-(4-Methoxybenzyl) RNA editing modulation

Key Observations :

  • Substituent Effects :
    • Chloro and Methyl Groups : The 5-chloro-2-methylphenyl group likely enhances lipophilicity and metabolic stability, similar to chloro-substituted antiviral agents like stavudine .
    • Benzyl vs. Alkyl/Aryl : The 2-methylbenzyl group at position 1 may improve bioavailability compared to smaller alkyl groups (e.g., methoxymethyl in ), as benzyl moieties often enhance membrane permeability .

Biological Activity

The compound 3-(5-chloro-2-methylphenyl)-1-(2-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure

The compound is characterized by a complex structure that includes a benzothieno-pyrimidine core, which is known for its diverse biological activities. The presence of chloro and methyl groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, related benzothieno derivatives have shown significant activity against HeLa and MCF-7 cell lines, indicating potential as an anticancer agent .
  • Antimicrobial Properties : Compounds in the same chemical class have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of specific functional groups can enhance this activity, suggesting that our compound may also possess similar properties .
  • Enzyme Inhibition : The structure suggests potential inhibition of key enzymes involved in cancer progression and microbial resistance. This aspect requires further investigation through enzyme assays and molecular docking studies.

Case Studies

  • Anticancer Activity : A study highlighted the synthesis of related compounds that showed IC50 values indicating effective cytotoxicity against cancer cells. For example, compounds derived from benzothieno-pyrimidines exhibited IC50 values in the micromolar range against various tumor cell lines .
  • Antimicrobial Testing : In vitro tests have shown that similar compounds possess selective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The introduction of specific substituents was found to enhance their efficacy .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectReference
AnticancerBenzothieno derivativesCytotoxicity (IC50 < 20 µM)
AntimicrobialBenzothieno derivativesEffective against Gram-positive bacteria
Enzyme InhibitionSimilar structural motifsPotential inhibition

The biological activity of this compound may be attributed to several mechanisms:

  • Interference with DNA Synthesis : Similar compounds have been shown to inhibit DNA polymerases and other enzymes critical for nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Receptor Binding : The structural configuration allows for potential interactions with various receptors involved in cell signaling pathways.

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